molecular formula C16H21ClO B8508323 1-[(4-Chlorophenyl)methyl]-4,4,6-trimethylcyclohex-2-en-1-ol CAS No. 141098-64-8

1-[(4-Chlorophenyl)methyl]-4,4,6-trimethylcyclohex-2-en-1-ol

Cat. No. B8508323
CAS RN: 141098-64-8
M. Wt: 264.79 g/mol
InChI Key: QKYOTHJHUMABNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Chlorophenyl)methyl]-4,4,6-trimethylcyclohex-2-en-1-ol is a useful research compound. Its molecular formula is C16H21ClO and its molecular weight is 264.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(4-Chlorophenyl)methyl]-4,4,6-trimethylcyclohex-2-en-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(4-Chlorophenyl)methyl]-4,4,6-trimethylcyclohex-2-en-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

141098-64-8

Product Name

1-[(4-Chlorophenyl)methyl]-4,4,6-trimethylcyclohex-2-en-1-ol

Molecular Formula

C16H21ClO

Molecular Weight

264.79 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-4,4,6-trimethylcyclohex-2-en-1-ol

InChI

InChI=1S/C16H21ClO/c1-12-10-15(2,3)8-9-16(12,18)11-13-4-6-14(17)7-5-13/h4-9,12,18H,10-11H2,1-3H3

InChI Key

QKYOTHJHUMABNW-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C=CC1(CC2=CC=C(C=C2)Cl)O)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a slurry of magnesium turnings (66 g, 2.73 g.atoms) in diethyl ether (300 ml) was added a solution of 4-chlorobenzyl chloride (418 g, 2.6 moles) in diethyl ether (1500 ml) at such a rate as to maintain gentle reflux. After a further 30 minutes, a solution of 4,4,6-trimethylcyclohex-2-en-1-one (340 g, 2.46 moles) in diethyl ether (350 ml) was added, again maintaining a gentle reflux. After 1 hour the mixture was added into saturated aqueous ammonium chloride (4 liters) and the phases separated. The ether phase was back-washed with water (1 liter) and used directly in the next reaction. A small portion of 1-(4-chlorobenzyl)-4,4,6-trimethylcyclohex-2-en-1-ol was isolated for characterisation (gas chromatography analysis showed two isomers in approximately equal amounts).
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
418 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
340 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Two
Quantity
4 L
Type
reactant
Reaction Step Three

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